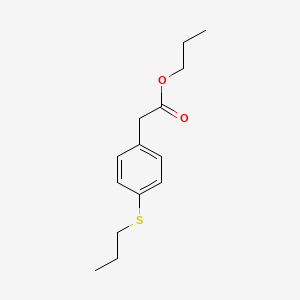

Propyl 2-(4-propylsulfanylphenyl)acetate

Description

Propyl 2-(4-propylsulfanylphenyl)acetate is an organic ester compound characterized by a phenyl ring substituted with a propylsulfanyl group (-SPr) at the para position and an acetate ester moiety. The propylsulfanyl group introduces moderate lipophilicity and electron-donating effects due to the sulfur atom’s polarizability and the alkyl chain’s inductive effects.

Properties

Molecular Formula |

C14H20O2S |

|---|---|

Molecular Weight |

252.37 g/mol |

IUPAC Name |

propyl 2-(4-propylsulfanylphenyl)acetate |

InChI |

InChI=1S/C14H20O2S/c1-3-9-16-14(15)11-12-5-7-13(8-6-12)17-10-4-2/h5-8H,3-4,9-11H2,1-2H3 |

InChI Key |

WHUBOSHPJBFRIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC1=CC=C(C=C1)SCCC |

Origin of Product |

United States |

Scientific Research Applications

Propyl 2-(4-propylsulfanylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propyl 2-(4-propylsulfanylphenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Substituent Effects: Alkylthio vs. Trifluoromethoxy Groups

The table below compares Propyl 2-(4-propylsulfanylphenyl)acetate with two analogs from , highlighting substituent-driven differences:

Key Findings :

Structural Complexity: Thiazole-Pyrrole Systems vs. Simple Esters

The compound propyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate () introduces a thiazole-pyrrole heterocyclic system, diverging significantly from the target compound’s simplicity:

Key Findings :

- Bioactivity : The thiazole-pyrrole system in ’s compound may exhibit enhanced biological activity due to aromatic stacking and hydrogen-bonding capabilities, unlike the target compound’s simpler structure.

- Synthetic Complexity : The target compound’s synthesis is likely more straightforward compared to the multi-step processes required for heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.